molecular formula C7H5BrN2O2S B8609725 Methyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate

Methyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate

Cat. No.: B8609725
M. Wt: 261.10 g/mol
InChI Key: FYZYUWIIVLNTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate is a useful research compound. Its molecular formula is C7H5BrN2O2S and its molecular weight is 261.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5BrN2O2S

Molecular Weight

261.10 g/mol

IUPAC Name

methyl 2-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylate

InChI

InChI=1S/C7H5BrN2O2S/c1-12-7(11)5-6-10(3-9-5)2-4(8)13-6/h2-3H,1H3

InChI Key

FYZYUWIIVLNTBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2N(C=C(S2)Br)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl isocyanoacetate (0.63 ml, 6.9 mmol) was gradually added dropwise to a suspension of sodium hydride (60% in mineral oil, 346 mg, 8.6 mmol) in N,N-dimethylformamide (5 ml) in an argon atmosphere under ice cooling, and the mixture was stirred at the same temperature for 2 hr. This solution was added dropwise to a solution of 2,5-dibromothiazole (1.0 g, 4.1 mmol) in tetrahydrofuran (10 ml) cooled to −20° C. (brine/ice water) through a cannula over a period of 15 min, and, while allowing the temperature to rise to about 0° C., the mixture was stirred for 2 hr. After the completion of the reaction, saturated brine was added thereto, and the mixture was extracted with dichloromethane (20 ml×5). The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed by distillation under the reduced pressure. The residue was washed with ethyl acetate to give methyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate (910 mg, 85%) as a white solid.
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
brine ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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